molecular formula C16H19NO4S B5071970 N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide CAS No. 65588-60-5

N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide

Cat. No.: B5071970
CAS No.: 65588-60-5
M. Wt: 321.4 g/mol
InChI Key: ACSVLEANSDNSGW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a 3,4-dimethoxybenzyl group and a 4-methylbenzenesulfonamide group

Future Directions

The potential applications and future directions for research on this compound would depend on its specific properties and activities. For example, if it were found to have antibacterial properties, it could be studied further as a potential new antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-4-methylbenzenesulfonamide is unique due to its combination of the 3,4-dimethoxybenzyl group and the sulfonamide group, which imparts specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-12-4-7-14(8-5-12)22(18,19)17-11-13-6-9-15(20-2)16(10-13)21-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSVLEANSDNSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984166
Record name N-[(3,4-Dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65588-60-5
Record name NSC105651
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(3,4-Dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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